molecular formula C9H9NO3 B14263376 3,4-dimethoxybenzonitrile Oxide CAS No. 153788-75-1

3,4-dimethoxybenzonitrile Oxide

Cat. No.: B14263376
CAS No.: 153788-75-1
M. Wt: 179.17 g/mol
InChI Key: CBSVDGNJTJMTCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethoxybenzonitrile Oxide: is an organic compound with the molecular formula C9H9NO2. It is a derivative of benzonitrile, where two methoxy groups are attached to the benzene ring at the 3 and 4 positions. This compound is known for its applications in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3,4-dimethoxybenzonitrile involves the reaction of 3,4-dimethoxyphenyl acetone with nitrogen oxide in an organic solvent. The reaction is catalyzed by an iron catalyst under the protection of inert gas . This method ensures a high yield and purity of the final product.

Industrial Production Methods: In industrial settings, the production of 3,4-dimethoxybenzonitrile follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems enhances the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethoxybenzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines.

Major Products Formed:

Scientific Research Applications

Chemistry: 3,4-Dimethoxybenzonitrile is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways involving nitrile groups.

Industry: In the industrial sector, 3,4-dimethoxybenzonitrile is used in the production of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 3,4-dimethoxybenzonitrile involves its interaction with specific molecular targets. The nitrile group can undergo hydrolysis to form carboxylic acids, which can further interact with enzymes and proteins. The methoxy groups enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 3,4-Dimethoxybenzonitrile is unique due to its nitrile group, which imparts distinct reactivity and applications compared to its analogs. The presence of methoxy groups at the 3 and 4 positions further enhances its chemical properties and versatility in various reactions.

Properties

CAS No.

153788-75-1

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

3,4-dimethoxybenzonitrile oxide

InChI

InChI=1S/C9H9NO3/c1-12-8-4-3-7(6-10-11)5-9(8)13-2/h3-5H,1-2H3

InChI Key

CBSVDGNJTJMTCV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C#[N+][O-])OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.